molecular formula C13H13NOS2 B14369630 O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate CAS No. 90279-81-5

O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate

Cat. No.: B14369630
CAS No.: 90279-81-5
M. Wt: 263.4 g/mol
InChI Key: JWXYJAYRFDIWSJ-UHFFFAOYSA-N
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Description

O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate is an organic compound with a complex structure that includes a benzyl group, a cyano group, and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate typically involves multi-step organic reactions. One common method includes the reaction of benzyl alcohol with 2-cyano-3-(ethylsulfanyl)prop-2-enethioic acid under specific conditions to form the desired ester. The reaction conditions often involve the use of a catalyst and controlled temperature to ensure the proper formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of continuous flow reactors could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact pathways and targets can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    O-Benzyl 2-cyano-3-(methylsulfanyl)prop-2-enethioate: Similar structure but with a methyl group instead of an ethyl group.

    O-Benzyl 2-cyano-3-(phenylsulfanyl)prop-2-enethioate: Contains a phenyl group instead of an ethyl group.

Uniqueness

O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties

Properties

CAS No.

90279-81-5

Molecular Formula

C13H13NOS2

Molecular Weight

263.4 g/mol

IUPAC Name

O-benzyl 2-cyano-3-ethylsulfanylprop-2-enethioate

InChI

InChI=1S/C13H13NOS2/c1-2-17-10-12(8-14)13(16)15-9-11-6-4-3-5-7-11/h3-7,10H,2,9H2,1H3

InChI Key

JWXYJAYRFDIWSJ-UHFFFAOYSA-N

Canonical SMILES

CCSC=C(C#N)C(=S)OCC1=CC=CC=C1

Origin of Product

United States

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